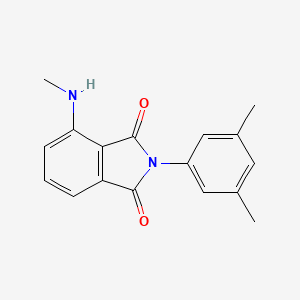![molecular formula C19H22N2O B12522315 {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone CAS No. 713497-30-4](/img/structure/B12522315.png)
{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone is an organic compound that features a piperidine ring substituted with an aminomethyl group and a phenylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Attachment of the Phenylmethanone Moiety: The phenylmethanone group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the piperidine derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the phenylmethanone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the phenylmethanone moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{4-[(4-Methylpiperidin-1-yl)methyl]phenyl}(phenyl)methanone: Similar structure but with a methyl group instead of an amino group.
{4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl}(phenyl)methanone: Contains a hydroxyl group instead of an amino group.
Uniqueness
{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone is unique due to the presence of the aminomethyl group, which can engage in specific interactions with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
Eigenschaften
CAS-Nummer |
713497-30-4 |
|---|---|
Molekularformel |
C19H22N2O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
[4-[(4-aminopiperidin-1-yl)methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H22N2O/c20-18-10-12-21(13-11-18)14-15-6-8-17(9-7-15)19(22)16-4-2-1-3-5-16/h1-9,18H,10-14,20H2 |
InChI-Schlüssel |
QMOOQFPZNHMUCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


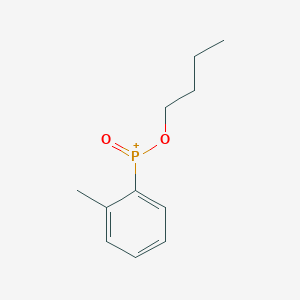
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
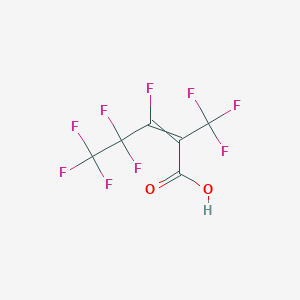
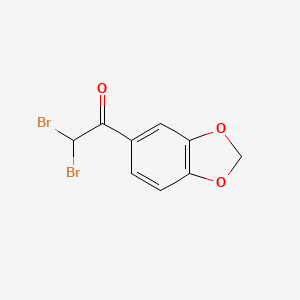


![7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12522270.png)
![2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol](/img/structure/B12522285.png)
![2-[6-(Benzylsulfanyl)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12522287.png)
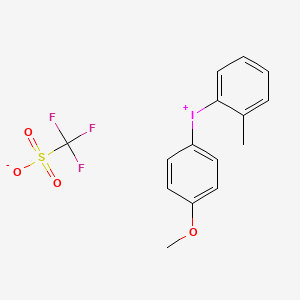
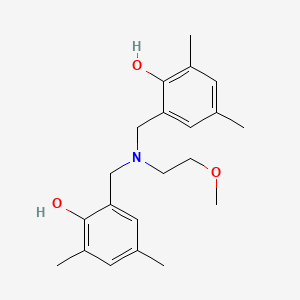
![[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12522305.png)
